N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 1,2-dihydropyridine-2-one core substituted with a methyl group at the 1-position and a cyclopropyl-hydroxy-phenylethyl side chain at the 3-carboxamide position.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20-11-5-8-15(17(20)22)16(21)19-12-18(23,14-9-10-14)13-6-3-2-4-7-13/h2-8,11,14,23H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUWTQDMTKQKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dihydropyridine core and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 314.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₃ |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 2034408-54-1 |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor effects. For instance, in vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest in the G0/G1 phase .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that it can reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity has been linked to its protective effects on neuronal cells exposed to toxic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This inhibition leads to disrupted cell proliferation in tumor cells .
- Modulation of Apoptotic Pathways : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells, enhancing its antitumor efficacy .
- Antioxidant Activity : Its capacity to enhance endogenous antioxidant defenses contributes to its neuroprotective effects, reducing neuronal damage from oxidative stress .
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : In animal models of cancer, administration of the compound resulted in significant tumor regression compared to control groups. The study reported an increase in survival rates among treated animals .
- Neuroprotection in Models of Alzheimer's Disease : In models mimicking Alzheimer's pathology, treatment with this compound led to improved cognitive function and reduced amyloid-beta accumulation in the brain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other dihydropyridine carboxamides, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () and N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide . Key comparisons include:
Substituent Effects on Tautomerism and Conformation
- Tautomeric Preference : Like the bromo- and chloro-substituted analogues, the title compound likely adopts the keto-amine tautomer (lactam form) rather than the hydroxy-pyridine tautomer, as observed in crystallographic studies of related structures . This preference stabilizes the planar π-conjugated system across the carboxamide bridge.
- Planarity: The dihedral angle between the aromatic rings in the bromo-substituted analogue is 8.38°, indicating near-planar geometry due to π-conjugation .
Hydrogen Bonding and Crystal Packing
- Intermolecular Interactions : The bromo-substituted analogue forms centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 2 in ). The hydroxyl group in the title compound could enable additional hydrogen-bonding interactions, altering its crystalline packing compared to halogenated analogues.
- Isostructural Relationships: The bromo- and chloro-substituted analogues are isostructural, differing only in halide size (Br vs. Cl). The cyclopropyl group in the title compound introduces a non-halogenated, rigid substituent, which may disrupt isostructurality with these analogues.
Comparative Data Table
Research Implications and Limitations
- Computational modeling (e.g., DFT) is recommended to predict its tautomeric stability and conformation.
- Biological Relevance : While halogenated analogues are often explored for antimicrobial or kinase-inhibitory activity, the cyclopropyl and hydroxyl groups in the title compound may confer unique target selectivity or improved bioavailability.
- Data Gaps : Experimental crystallographic and pharmacological data for the title compound are absent in current literature. Comparative studies with halogenated analogues should prioritize synthesis and characterization.
Notes
Substituent effects (halogen vs. cyclopropane/hydroxyl) are critical in modulating physicochemical and biological properties.
Further studies must validate hydrogen-bonding patterns and tautomeric preferences experimentally.
Q & A
Q. Critical Parameters :
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive functional groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane is ideal for low-temperature reactions .
Which analytical techniques are most effective for structural elucidation and purity assessment?
Q. Basic Research Focus
- NMR Spectroscopy :
- 1H NMR : Identifies proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- 13C NMR : Confirms carbonyl (C=O, δ 160–180 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₂O₃: 325.15) .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) assess purity and detect byproducts .
How do steric and electronic effects of the cyclopropyl and phenyl groups influence bioactivity?
Q. Advanced Research Focus
- Steric Effects : The cyclopropyl group imposes conformational rigidity, potentially enhancing target selectivity by restricting rotational freedom .
- Electronic Effects : The electron-withdrawing phenyl group stabilizes the carboxamide moiety, increasing hydrogen-bonding capacity with enzyme active sites (e.g., kinases or proteases) .
- SAR Insights : Analog studies show that substituting phenyl with halogenated aryl groups (e.g., 4-fluorophenyl) boosts potency by 2–3-fold in enzyme inhibition assays .
What computational strategies are recommended to model interactions with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock Vina to predict binding poses in enzyme pockets (e.g., ATP-binding sites of kinases). Focus on the carboxamide and pyridinone moieties as key pharmacophores .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Parameters like RMSD (<2 Å) indicate robust binding .
- QSAR Models : Incorporate Hammett constants (σ) for substituents on the phenyl ring to correlate electronic effects with IC₅₀ values .
How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Source Variability : Differences in synthetic routes (e.g., alternative catalysts) may yield impurities that skew bioassay results . Validate purity via HPLC before testing.
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, IC₅₀ values for kinase X ranged from 50 nM to 200 nM depending on ATP levels .
- Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsome assays, as instability in vitro may explain discrepancies in cell-based vs. enzymatic activity .
What strategies improve yield in large-scale synthesis without compromising purity?
Q. Advanced Research Focus
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C for coupling steps) to reduce side reactions. Yields improved from 60% to 85% in pilot studies .
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch-to-batch variability .
- Crystallization : Use solvent mixtures (e.g., ethanol/water) to induce selective crystallization of the product, avoiding costly chromatography .
How does the compound’s stability under physiological conditions impact experimental design?
Q. Advanced Research Focus
- pH Sensitivity : The pyridinone ring hydrolyzes in acidic conditions (pH <4). Use buffered solutions (pH 7.4) for cell culture studies .
- Light Sensitivity : The cyclopropyl group may undergo photodegradation. Store solutions in amber vials and minimize UV exposure .
- Thermal Stability : DSC/TGA analyses show decomposition above 150°C. Avoid high-temperature drying; lyophilization is preferred .
What are the key differences in bioactivity between this compound and its structural analogs?
Q. Advanced Research Focus
| Analog Modification | Bioactivity Change | Reference |
|---|---|---|
| Replacement of cyclopropyl with methyl | 10-fold reduction in kinase inhibition potency | |
| Substitution of phenyl with 4-F-phenyl | 3-fold increase in metabolic stability | |
| Removal of hydroxyl group | Loss of hydrogen bonding; IC₅₀ increases 5-fold |
What in vitro assays are most suitable for evaluating its mechanism of action?
Q. Advanced Research Focus
- Enzyme Inhibition : Fluorescence-based ATPase assays (e.g., Kinase-Glo®) quantify inhibition of target kinases .
- Cellular Uptake : LC-MS/MS measures intracellular concentrations in HEK293 cells after 24-hour exposure .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining evaluates pro-apoptotic effects in cancer cell lines .
How can researchers address low solubility in aqueous buffers during in vivo studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce phosphate esters at the hydroxyl group, increasing solubility by 20-fold in PBS .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
- Co-Solvents : Use DMSO/PBS mixtures (<5% DMSO) for intraperitoneal administration without precipitation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
